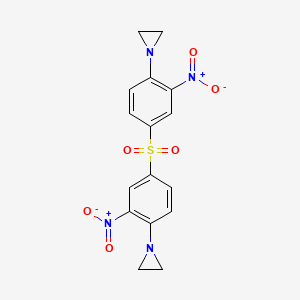
Meliatoxin B2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meliatoxin B2 is a limonoid compound derived from the genus Melia, particularly from the plant Melia azedarach, commonly known as the Chinaberry tree. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties and its role in traditional medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Meliatoxin B2 involves several steps, starting from basic triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions to form the characteristic limonoid structure. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves extraction from the Melia azedarach plant. The process includes harvesting the plant material, drying, and milling. The powdered plant material is then subjected to solvent extraction, typically using methanol or ethanol. The crude extract is further purified using chromatographic techniques to isolate this compound.
化学反应分析
Types of Reactions
Meliatoxin B2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and acid or base catalysts.
Major Products Formed
科学研究应用
Chemistry: Used as a model compound for studying limonoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promise in preclinical studies for treating various diseases.
Industry: Utilized in the development of eco-friendly pesticides and as a lead compound for drug development.
作用机制
Meliatoxin B2 exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating their activity. The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Meliatoxin B2 is unique among limonoids due to its specific structural features and biological activities. Similar compounds include:
Meliatoxin B1: Another limonoid from Melia azedarach with similar but distinct biological activities.
Trichilin H: A limonoid with potent insecticidal properties.
Toosendanin: Known for its anti-cancer and insecticidal activities.
Compared to these compounds, this compound stands out for its broader range of pharmacological effects and its potential for therapeutic applications.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of scientific research and a promising candidate for drug development and other industrial applications.
属性
CAS 编号 |
87617-80-9 |
|---|---|
分子式 |
C34H44O12 |
分子量 |
644.7 g/mol |
IUPAC 名称 |
[19,20-diacetyloxy-6-(furan-3-yl)-11,18-dihydroxy-5,10,14-trimethyl-3,7-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-15-yl] 2-methylpropanoate |
InChI |
InChI=1S/C34H44O12/c1-15(2)29(41)46-30-33(7)22-11-23(39)32(6)21-10-19(37)24(18-8-9-42-13-18)31(21,5)12-20(38)26(32)34(22,14-43-30)27(40)25(44-16(3)35)28(33)45-17(4)36/h8-9,13,15,21-28,30,39-40H,10-12,14H2,1-7H3 |
InChI 键 |
RVDWIBIPETYACU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OC1C2(C3CC(C4(C5CC(=O)C(C5(CC(=O)C4C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C)C6=COC=C6)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)




![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)




